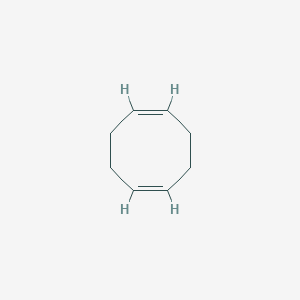

1,5-Cyclooctadiene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHVRARDIDEHS-QGTKBVGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26353-15-1 | |

| Record name | 1,5-Cyclooctadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless Liquid; [MSDSonline] | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150.8 °C @ 757 MM HG | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

95 °F, 95 °F. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8818 @ 25 °C/4 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.66 (AIR= 1) | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7 | |

| Record name | 1,5-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctadiene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017612509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1VVD385Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 TO -69 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Central Role of 1,5-Cyclooctadiene in Transition Metal Coordination Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,5-Cyclooctadiene (COD) is a highly versatile and indispensable chelating ligand in the field of organometallic chemistry. Its unique ability to form stable, yet labile, complexes with a wide array of transition metals makes it a cornerstone for the synthesis of numerous catalyst precursors. This technical guide provides an in-depth exploration of the coordination chemistry of COD with transition metals, focusing on the synthesis, structure, bonding, and reactivity of these complexes. Detailed experimental protocols for the preparation of key industrial and laboratory-scale catalysts, alongside tabulated quantitative structural data, are presented. Furthermore, this guide illustrates critical reaction pathways and logical workflows through detailed diagrams, offering a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction to this compound as a Ligand

This compound (COD), a cyclic diolefin, is a cornerstone ligand in organometallic synthesis and homogeneous catalysis.[1] It typically coordinates to a metal center in a bidentate fashion through both of its alkene groups (η⁴-coordination). The resulting metal-COD complexes are often more stable than their corresponding ethylene complexes, a phenomenon attributed to the chelate effect.[2][3] This stability allows for the isolation and storage of well-defined, air-sensitive, low-valent metal species.

Crucially, the COD ligand is labile and can be readily displaced by other ligands, such as phosphines, carbon monoxide, or substrates in a catalytic reaction.[3][4] This characteristic makes M-COD complexes exceptional starting materials and catalyst precursors for a vast range of chemical transformations.[1][2] Complexes of rhodium, iridium, and nickel are particularly significant, finding widespread use in reactions critical to fine chemical and pharmaceutical synthesis.[1][5]

Synthesis of Key Transition Metal-COD Complexes

The synthesis of M-COD complexes often involves the reduction of a higher-valent metal salt in the presence of an excess of this compound.[6] The following diagram illustrates a general workflow for the synthesis of these important precursors.

Bis(this compound)nickel(0) - Ni(COD)₂

This highly air-sensitive yellow solid is a primary source of nickel(0) for organic synthesis and catalysis.[6][7] It is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetylacetonate, in the presence of COD.[6] Ni(COD)₂ features a tetrahedral nickel center and is soluble in many organic solvents.[6] Its utility stems from the easy displacement of one or both COD ligands by other ligands like phosphines or bipyridine.[6][8]

Chloro(this compound)rhodium(I) Dimer - [Rh(COD)Cl]₂

A cornerstone precatalyst in rhodium chemistry, this air-stable, orange-yellow solid is used extensively in catalytic processes like hydrogenation, hydroformylation, and polymerization.[1][9] It is synthesized from rhodium(III) chloride hydrate and an excess of this compound in an alcohol solvent, where the Rh(III) is reduced to Rh(I).[1]

Chloro(this compound)iridium(I) Dimer - [Ir(COD)Cl]₂

Analogous to its rhodium counterpart, the iridium dimer is a vital precursor for many iridium-based catalysts.[1] This orange-red solid is particularly important in C-H bond activation and borylation reactions.[1] The synthesis involves the reduction of iridium(III) chloride hydrate with excess COD in a refluxing alcohol solvent.[1]

Crabtree's Catalyst - [Ir(COD)(PCy₃)(py)]PF₆

Crabtree's catalyst is a highly active and versatile homogeneous catalyst for hydrogenation reactions.[10][11] It is particularly effective for the hydrogenation of sterically hindered and tri- or tetra-substituted olefins.[10][12] This air-stable orange solid is prepared from the [Ir(COD)Cl]₂ dimer by reacting it with tricyclohexylphosphine (PCy₃) and pyridine in the presence of a hexafluorophosphate salt.[10][11] The complex features a square planar geometry around the d⁸ iridium(I) center.[11]

Structure, Bonding, and Quantitative Data

The coordination of this compound to transition metals typically results in well-defined geometries. For d¹⁰ metals like Ni(0) in Ni(COD)₂, a tetrahedral geometry is observed.[6] In contrast, d⁸ metal complexes, such as those of Rh(I) and Ir(I), commonly adopt a square planar geometry.[3]

The stability and reactivity of these complexes are influenced by the nature of the metal, its oxidation state, and the other ligands present. Cationic rhodium complexes with COD ligands, for example, are important precatalysts whose activity is affected by the thermodynamics of ligand exchange.[13]

Tabulated Structural Data

The following table summarizes key structural parameters for representative M-COD complexes, compiled from crystallographic data.

| Complex | Metal | Geometry | M-C (COD) Bond Length (Å) | C=C Bond Length (Å) | Reference(s) |

| [Rh(COD)₂]SbF₆ | Rh(I) | Square Planar | 2.220 - 2.269 | N/A | [14] |

| [Ir(COD)₂]SbF₆ | Ir(I) | Square Planar | 2.196 - 2.254 | N/A | [14] |

| Ni(COD)₂ | Ni(0) | Tetrahedral | ~2.11 (average) | ~1.39 (average) | [15] |

| Crabtree's Catalyst | Ir(I) | Square Planar | N/A | N/A | [11] |

| (CuCl)₂(COD) | Cu(I) | Bridged Dimer | ~2.10 - 2.45 | ~1.36 | [16] |

Reactivity and Catalytic Applications

The primary utility of M-COD complexes lies in their role as catalyst precursors. The COD ligand stabilizes the low-valent metal center but is sufficiently labile to be displaced, initiating a catalytic cycle.

Rhodium-Catalyzed Reactions

Rhodium-COD complexes are highly effective precatalysts. In the presence of chiral phosphine ligands, [Rh(COD)Cl]₂ forms active species for the asymmetric hydrogenation of prochiral olefins, a critical step in the synthesis of chiral drugs.[1] These complexes have also been successfully employed for the selective hydration of organonitriles to amides, including in the synthesis of the antiepileptic drug rufinamide.[17][18]

Iridium-Catalyzed Reactions

Iridium-COD complexes, particularly Crabtree's catalyst, are renowned for their high activity in hydrogenation.[19] The catalytic cycle is initiated by the hydrogenation and subsequent loss of the COD ligand, opening coordination sites for the substrate alkene.[20] Furthermore, [Ir(COD)Cl]₂ and its derivatives are powerful catalysts for the direct C-H borylation of aromatic compounds, providing a direct route to valuable boronic esters used in cross-coupling reactions.[1] The mechanism is proposed to proceed through an Ir(III)/Ir(V) cycle.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 7. CAS 1295-35-8: Bis(this compound)nickel(0) [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 12. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Cyclooctadiene

This guide provides a comprehensive overview of the synthesis and purification of this compound (COD), a crucial intermediate in organic synthesis and a versatile ligand in organometallic chemistry. The document details the predominant industrial synthesis routes, purification methodologies, and includes specific experimental protocols.

Introduction to this compound

This compound (COD) is a cyclic diolefin with the chemical formula C₈H₁₂. It is a colorless liquid with a characteristic pungent odor and a boiling point of approximately 151°C.[1][2] The cis,cis isomer, specifically (1Z,5Z)-cycloocta-1,5-diene, is the most common and industrially significant form. Its importance stems from its utility as a starting material for producing other cyclic C₈ compounds and as a readily displaceable chelating ligand in transition metal chemistry, forming stable complexes with low-valent metals like nickel, platinum, and rhodium.[2][3]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the transition metal-catalyzed cyclodimerization of 1,3-butadiene.[1][3][4]

Nickel-Catalyzed Butadiene Dimerization (Reppe Chemistry)

Developed by Walter Reppe, this method involves treating 1,3-butadiene with a nickel-based catalyst. The process is highly selective for this compound, although other isomers and oligomers are also formed as byproducts.

-

Catalyst Systems : The most effective catalysts are typically "naked" or zero-valent nickel complexes, often modified with a phosphorus ligand. A common and high-yield system is the Ni-Al-P ternary system, which can achieve yields of over 90%.[5] The catalyst can be prepared in situ by reducing a nickel(II) salt, such as nickel acetylacetonate [Ni(acac)₂], in the presence of an organoaluminum compound (e.g., triethylaluminium) and the diene.[2]

-

Reaction Mechanism : The reaction proceeds via the oxidative coupling of two butadiene molecules at the nickel center to form a bis(π-allyl)nickel intermediate. This intermediate then undergoes reductive elimination to release the this compound product and regenerate the active nickel(0) catalyst.

-

Byproducts : The main byproduct of this reaction is 4-vinylcyclohexene (VCH), formed through a competing Diels-Alder cycloaddition of two butadiene molecules. Higher oligomers, such as 1,5,9-cyclododecatriene (CDT), can also be formed.[3][5] Reaction conditions are optimized to maximize the yield of COD over these byproducts.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a Group IV transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are renowned for olefin polymerization.[6][7] While primarily used for producing high molecular weight polymers, modified Ziegler-Natta systems can also be employed for the cyclooligomerization of butadiene to form this compound and other cyclic products.[8][9] The product distribution is highly dependent on the specific catalyst composition, ligands, and reaction conditions.

Summary of Synthesis Data

The following table summarizes typical conditions and outcomes for the nickel-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Raw Material | 1,3-Butadiene | [3][5] |

| Catalyst System | Ni-Al-P ternary system | [5] |

| Solvent | Toluene | [5][10] |

| Reaction Temperature | 90°C - 110°C | [5] |

| Butadiene Conversion | 87% - 96% | [5] |

| Product Composition | ||

| This compound | 84% - 87% | [5] |

| 4-Vinylcyclohexene (VCH) | 9% - 11% | [5] |

| Trimers (e.g., CDT) | ~4.5% | [5] |

Purification of this compound

The crude product from the synthesis reactor is a mixture of 1,5-COD, unreacted butadiene, solvent, catalyst residues, and byproducts like VCH and trimers. Purification is essential to obtain high-purity COD suitable for subsequent applications.

Fractional Distillation

The most common method for purifying this compound on an industrial and laboratory scale is fractional distillation under reduced pressure.[10][11] This technique separates compounds based on differences in their boiling points. The significant difference in boiling points between 1,5-COD and its primary byproduct, VCH, allows for effective separation.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Vinylcyclohexene (VCH) | 108.18 | 126-128 |

| This compound (COD) | 108.18 | 149-151 |

Table references:[2]

The lower-boiling VCH is removed in an initial fraction, followed by the desired this compound product. High-boiling trimers and catalyst residues remain in the distillation pot. For high-purity grades (≥99%), a well-packed distillation column (e.g., a Vigreux column) is employed.[11][12]

Azeotropic Distillation

Azeotropic distillation is a technique used to separate components that have close boiling points or form azeotropes.[13][14] It involves adding an entrainer to form a new, lower-boiling azeotrope with one of the components, facilitating its removal.[15][16] While not the primary method for bulk COD purification, it can be employed in specialized cases to remove specific impurities, particularly water, from the reaction mixture or solvent before synthesis.[16]

Purity Analysis

The purity of the final this compound product is typically assessed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[17][18] This analysis provides quantitative information on the percentage of COD and identifies the nature and concentration of any residual impurities.[19]

Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Synthesis of this compound

This protocol is a representative lab-scale synthesis based on common industrial practices. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous nickel(II) acetylacetonate (0.017 mol) and a phosphite ligand such as tris(o-phenylphenyl)phosphite (0.0173 mol).[10]

-

Solvent Addition : Add 120 mL of anhydrous toluene. Heat the mixture to distill off approximately 40 mL of toluene to ensure an anhydrous system.[10]

-

Reactant Charging : Cool the flask to below 10°C in an ice bath. Add liquid 1,3-butadiene (e.g., 20-30 g, ~0.4-0.5 mol) to the flask.

-

Co-catalyst Addition : Slowly add a 25% w/v solution of triisobutylaluminum in toluene (0.0179 mol) dropwise. The solution color will change, indicating catalyst formation.[10]

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 90-100°C) for several hours (e.g., 2-4 hours).[10] Monitor the reaction progress by taking aliquots and analyzing them via GC.

-

Quenching : After the reaction is complete, cool the mixture and quench the catalyst by carefully exposing it to air or adding a small amount of water or alcohol.[20] The active catalyst will be destroyed.

-

Workup : Filter the mixture to remove precipitated catalyst residues. The resulting filtrate contains the product mixture.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the purification of the crude product from Protocol 1.

-

Apparatus Setup : Assemble a vacuum distillation apparatus consisting of a round-bottomed flask, a fractionating column (e.g., 25-cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.[11]

-

Charging the Still : Transfer the crude filtrate into the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Distillation :

-

Evacuate the system to a moderate vacuum (e.g., 150 mm Hg) to remove any unreacted butadiene and the bulk of the toluene solvent.[11]

-

Increase the vacuum (e.g., to 30 mm Hg) and gently heat the flask. Collect the first fraction, which will primarily be 4-vinylcyclohexene (VCH) (bp ~55-57°C at 30 mm Hg).[11]

-

After the VCH has been removed, increase the vacuum further (e.g., to 5 mm Hg) and/or the temperature. Collect the main fraction of this compound (bp ~66-69°C at 5 mm Hg).[11]

-

-

Storage : The purified this compound should be stored under an inert atmosphere, often with a stabilizer, to prevent oxidation and peroxide formation.[21]

Visualized Workflows and Mechanisms

Catalytic Cycle of Butadiene Dimerization

Caption: Catalytic cycle for the synthesis of this compound from butadiene.

General Synthesis and Purification Workflow

Caption: Workflow from butadiene synthesis to purified this compound.

References

- 1. This compound - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 111-78-4 [chemicalbook.com]

- 5. CN106380368A - Method for preparation of this compound through cyclization of butadiene - Google Patents [patents.google.com]

- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. This compound redistillation, = 99 111-78-4 [sigmaaldrich.com]

- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 14. chemicaltweak.com [chemicaltweak.com]

- 15. chemstations.com [chemstations.com]

- 16. youtube.com [youtube.com]

- 17. rsc.org [rsc.org]

- 18. agilent.com [agilent.com]

- 19. shimadzu.com [shimadzu.com]

- 20. prepchem.com [prepchem.com]

- 21. This compound, 99+%, stabilized, purified by redistillation, AcroSeal™, Thermo Scientific Chemicals 100 mL [thermofisher.com]

An In-depth Technical Guide to the Electronic and Steric Properties of 1,5-Cyclooctadiene Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic and steric properties of 1,5-cyclooctadiene (COD) ligands, which are pivotal in the design and optimization of transition metal catalysts and therapeutic agents.

Introduction to this compound (COD) as a Ligand

This compound is a cyclic diene that serves as a versatile and widely used ligand in organometallic chemistry.[1] It typically coordinates to metal centers in a η⁴-fashion through the two cis-double bonds.[1] The stability of metal-COD complexes is attributed to the chelate effect, making them excellent starting materials for the synthesis of a wide range of catalytic and therapeutic compounds.[1] The electronic and steric properties of the COD ligand can be systematically tuned, influencing the reactivity, selectivity, and stability of the resulting metal complexes.

Electronic Properties of COD Ligands

The electronic character of a ligand is a critical determinant of the catalytic activity of its metal complex. The Dewar-Chatt-Duncanson model provides a framework for understanding the metal-ligand bond as a combination of σ-donation from the ligand's filled orbitals to the metal's empty orbitals and π-back-donation from the metal's filled d-orbitals to the ligand's empty π*-antibonding orbitals.

A key quantitative measure of a ligand's net electron-donating ability is the Tolman Electronic Parameter (TEP) .[2] The TEP is empirically determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[2] A lower ν(CO) frequency indicates a more electron-donating ligand, which increases electron density on the metal center, leading to stronger π-back-donation to the CO ligands and a weakening of the C-O bond.[2]

Steric Properties of COD Ligands

The steric bulk of a ligand is a crucial factor in controlling the accessibility of the metal center to substrates, thereby influencing selectivity in catalysis. The primary quantitative descriptor for ligand steric bulk is the ligand cone angle (θ) , first introduced by Chadwick A. Tolman.[3] It is defined as the solid angle formed at the metal center that encompasses the van der Waals radii of the outermost atoms of the ligand.[3]

The cone angle for this compound is not typically reported in standard tables, as the methodology was initially developed for monodentate phosphine ligands. However, an "exact cone angle" can be determined from the crystal structure of a metal-COD complex using computational methods.[4] The cone angle of COD is significant and contributes to the stability of its complexes by sterically shielding the metal center.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the electronic and steric properties of this compound in representative metal complexes.

| Parameter | Value | Complex | Method |

| Electronic Properties | |||

| C=C Bond Length | 1.39 Å (average) | [Ni(COD)₂] | X-ray Diffraction |

| Ni-C Bond Length | 2.11 Å (average) | [Ni(COD)₂] | X-ray Diffraction |

| Steric Properties | |||

| Rh-Cl Bond Length | 2.55 Å (bridging) | [Rh(COD)Cl]₂ | X-ray Diffraction[5] |

| Rh-C Bond Length | 2.12 - 2.15 Å | [Rh(COD)Cl]₂ | X-ray Diffraction[5] |

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

Principle: The TEP is determined by measuring the ν(CO) stretching frequency of a metal carbonyl complex containing the ligand of interest. For bidentate ligands like COD, a suitable system would be a dicarbonyl complex such as [M(COD)(CO)₂].

Methodology:

-

Synthesis of the Metal Carbonyl Complex:

-

A precursor complex, such as [Rh(COD)Cl]₂, is dissolved in an appropriate solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Carbon monoxide (CO) gas is bubbled through the solution, or the reaction is carried out under a CO atmosphere. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of starting material signals and the appearance of new ν(CO) bands.

-

The resulting dicarbonyl complex, for example, [Rh(COD)(CO)Cl], is isolated and purified.

-

-

Infrared (IR) Spectroscopy:

-

A solution of the purified complex in a suitable IR-transparent solvent (e.g., CH₂Cl₂) is prepared.

-

The IR spectrum is recorded, typically in the range of 1800-2200 cm⁻¹, which is characteristic for metal-carbonyl stretching frequencies.

-

The frequency of the symmetric ν(CO) band is identified and recorded. This value can then be compared to the ν(CO) of other ligands in the same metal carbonyl system to establish a relative electronic parameter.

-

Determination of Ligand Cone Angle

Principle: The cone angle is a geometric parameter calculated from the atomic coordinates of a metal-ligand complex, which are determined by single-crystal X-ray diffraction.

Methodology:

-

Synthesis and Crystallization:

-

A suitable metal complex of COD, such as [Rh(COD)Cl]₂, is synthesized.

-

Single crystals of the complex suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

-

Single-Crystal X-ray Diffraction:

-

A single crystal is mounted on a goniometer and irradiated with X-rays.

-

The diffraction pattern is collected and processed to determine the unit cell dimensions and the electron density map of the crystal.

-

The positions of all atoms in the molecule are determined, yielding a crystallographic information file (CIF).

-

-

Cone Angle Calculation:

-

The CIF file containing the atomic coordinates is used as input for a computational chemistry program or a dedicated cone angle calculation tool.

-

The metal atom and the atoms of the COD ligand are defined.

-

The program then calculates the cone that originates from the metal atom and encompasses the van der Waals radii of all atoms of the COD ligand. The angle of this cone is the calculated cone angle.

-

Visualizations

Caption: η⁴-Coordination of this compound to a metal center.

Caption: Workflow for Tolman Electronic Parameter (TEP) determination.

Caption: Workflow for ligand cone angle determination.

References

Spectroscopic Characterization of 1,5-Cyclooctadiene Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of 1,5-cyclooctadiene (COD) complexes. Given the significance of these complexes as catalyst precursors and synthons in organometallic chemistry and their emerging role in medicinal chemistry, a thorough understanding of their structural and electronic properties is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction in elucidating the intricate features of these versatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the solution-state structure and dynamics of this compound complexes. Both ¹H and ¹³C NMR provide critical information regarding the coordination of the COD ligand to the metal center and the overall symmetry of the complex.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a metal-COD complex, the olefinic and aliphatic protons of the cyclooctadiene ligand exhibit characteristic chemical shifts upon coordination. The olefinic protons, typically found around δ 5.6 in free COD, shift significantly upon coordination, often to higher field (upfield shift), indicating shielding by the metal center. The exact chemical shift is sensitive to the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, in many rhodium(I) and iridium(I) complexes, these olefinic protons appear as a broad singlet or a multiplet in the region of δ 3.5-5.5 ppm.[1][2] The aliphatic protons also experience a shift, though generally less pronounced.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The olefinic carbons of the COD ligand, which resonate at approximately δ 130 ppm in the free ligand, show a characteristic upfield shift upon coordination, typically appearing in the range of δ 70-100 ppm. This shift is a clear indicator of π-coordination to the metal center. Furthermore, coupling between the carbon atoms and the metal nucleus (e.g., ¹⁰³Rh or ¹⁹⁵Pt) can often be observed, providing direct evidence of the metal-ligand bond. For example, in rhodium complexes, the olefinic carbons often appear as doublets due to coupling with the ¹⁰³Rh nucleus (I = 1/2).[1]

Quantitative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for selected this compound complexes.

| Complex | Solvent | ¹H NMR (δ, ppm) - Olefinic | ¹³C NMR (δ, ppm) - Olefinic | Reference |

| [Rh(COD)Cl]₂ | CDCl₃ | 4.3 (br s) | 82.5 (d, J(Rh-C) = 13.5 Hz) | [1] |

| [Ir(COD)Cl]₂ | CDCl₃ | 4.0 (br s) | 68.0 (s) | N/A |

| [Rh(COD)(NHC)]Cl | CDCl₃ | 4.5-4.6 (br), 3.2-3.3 (br) | 96.1 (d, J(Rh-C) = 7.5 Hz), 67.8 (d, J(Rh-C) = 14.5 Hz) | [1] |

| [Ir(COD)(SacNac)] | CDCl₃ | 3.84 (m), 3.55 (m) | 83.2, 81.9 | [3] |

Note: Chemical shifts can vary depending on the specific ligands, solvent, and temperature.

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound complexes is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. The choice of solvent is crucial and should be one in which the complex is sufficiently soluble and stable.

-

Instrument Setup: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C{¹H} NMR spectrum using proton decoupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable insights into the bonding and structure of this compound complexes. These techniques are particularly useful for identifying the coordination of the COD ligand and the presence of other functional groups.

Infrared (IR) Spectroscopy

The most significant feature in the IR spectrum of a COD complex is the C=C stretching vibration. In free this compound, this band appears around 1650 cm⁻¹. Upon coordination to a metal center, this band weakens in intensity and shifts to a lower frequency (typically in the range of 1400-1500 cm⁻¹). This red shift is a direct consequence of the back-donation of electron density from the metal d-orbitals into the π* antibonding orbitals of the alkene, which weakens the C=C double bond. The magnitude of this shift can provide a qualitative measure of the strength of the metal-olefin bond. Additionally, new bands corresponding to metal-olefin and metal-chloride (for chloro complexes) stretching vibrations can be observed in the far-IR region (typically below 500 cm⁻¹).[4][5]

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the symmetric C=C stretching vibration of the coordinated COD ligand. This band is often strong in the Raman spectrum, even if it is weak in the IR spectrum. The shift to lower frequency upon coordination is also observed in the Raman spectrum and provides similar information about the metal-olefin bond strength.[4][5]

Quantitative Vibrational Spectroscopy Data

The table below lists characteristic vibrational frequencies for selected this compound complexes.

| Complex | ν(C=C) (IR, cm⁻¹) | ν(C=C) (Raman, cm⁻¹) | Reference |

| Free 1,5-COD | ~1650 | ~1650 | [4][5] |

| [Rh(COD)Cl]₂ | ~1480, ~1440 | ~1485, ~1445 | [4][5] |

| [Ir(COD)Cl]₂ | ~1470, ~1430 | ~1475, ~1435 | [4][5] |

Experimental Protocol for Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr). For solution-state IR, dissolve the complex in a suitable non-polar solvent (e.g., CH₂Cl₂ or hexane) and use a liquid cell with appropriate window materials.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: Solid samples can be placed in a glass capillary tube or on a microscope slide. Liquid samples can be analyzed in a cuvette.

-

Data Acquisition: Record the Raman spectrum using a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm, 785 nm). The choice of laser wavelength is important to avoid fluorescence from the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The observed absorption bands can be assigned to different types of electronic transitions, including d-d transitions, metal-to-ligand charge transfer (MLCT), and ligand-to-metal charge transfer (LMCT) transitions.

The electronic spectra of d⁸ square-planar complexes, such as many Rh(I) and Ir(I) COD complexes, are often characterized by intense MLCT bands in the UV or near-UV region. These transitions involve the excitation of an electron from a filled metal d-orbital to an empty π* orbital of the COD ligand or other unsaturated ligands in the complex. The energy of these transitions is sensitive to the nature of the metal, the ligands, and the solvent. For instance, the electronic spectrum of [(COD)Pt(CH₃)₂] shows absorptions at λmax=352 nm and 318 nm, which are assigned to ligand-to-ligand charge transfer transitions.[6]

Quantitative UV-Vis Data

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [(COD)Pt(CH₃)₂] | CH₃CN | 352 (150), 318 (790) | LLCT | [6] |

| [Ir(ppy)₂(COD)]⁺ | CH₂Cl₂ | ~380, ~270 | MLCT, LC | [7][8] |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or hexane). The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum is typically recorded over a range of 200-800 nm.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of this compound complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For most d⁸ metal complexes, a square-planar coordination geometry is observed around the metal center. The COD ligand typically coordinates in a bidentate fashion through its two C=C double bonds. The conformation of the eight-membered ring can also be determined, which is often a "tub" or "boat" conformation. The Ir₂Cl₂ core in [Ir(COD)Cl]₂ is folded with a dihedral angle of 86°, while the Rh₂Cl₂ core in the analogous rhodium complex is nearly planar.[3][9]

Quantitative X-ray Crystallography Data

| Complex | Metal-C(olefin) (Å) | C=C (Å) | Coordination Geometry | Reference |

| [Rh(COD)Cl]₂ | 2.11-2.13 | 1.37-1.39 | Square Planar (approx.) | [9] |

| [Ir(COD)Cl]₂ | 2.12-2.14 | 1.38-1.40 | Distorted Square Planar | [3] |

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. Crystals can be grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound complexes and the logical relationship between the different techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(this compound) Iridium (I) and Rhodium (I) Complexes [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

The Expanding Reactivity of 1,5-Cyclooctadiene: A Technical Guide to Novel Transformations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Cyclooctadiene (COD), a readily available and versatile cyclic diene, has long been a staple in organometallic chemistry, primarily serving as a robust ancillary ligand for a variety of transition metal catalysts.[1] However, recent advancements have unveiled a rich and previously underexplored landscape of reactivity for the COD scaffold itself. This technical guide delves into the core of these discoveries, providing an in-depth analysis of three pivotal areas of novel transformations: the asymmetric functionalization of C-H bonds, the highly selective catalytic hydrogenation to cyclooctene, and the burgeoning field of "click" chemistry employing the strained (E,E)-isomer of COD. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these cutting-edge reactions, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.

Asymmetric C-H Functionalization: Crafting Chiral C₂-Symmetric Ligands

The direct, catalytic, and enantioselective functionalization of carbon-hydrogen bonds is a paramount goal in modern organic synthesis. Recent breakthroughs have demonstrated the rhodium-catalyzed allylic C-H functionalization of this compound as a powerful strategy for the synthesis of chiral C₂-symmetric COD derivatives.[2][3][4] These functionalized dienes are of significant interest as they can serve as chiral ligands in a myriad of asymmetric catalytic processes, potentially leading to the development of novel synthetic routes for chiral molecules and pharmaceuticals.

Quantitative Data Summary

The rhodium-catalyzed C-H functionalization of this compound with various diazo compounds exhibits high yields and exceptional levels of stereocontrol. Both mono- and difunctionalization of the COD scaffold are achievable, with the double C-H functionalization generating C₂-symmetric products bearing four new stereogenic centers.[2][3]

| Entry | Diazo Compound | Product | Yield (%) | dr | ee (%) |

| 1 | Methyl 2-diazo-2-phenylacetate | Mono-functionalized | 85 | >20:1 | 95 |

| 2 | Methyl 2-diazo-2-(4-bromophenyl)acetate | Mono-functionalized | 82 | >20:1 | 94 |

| 3 | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Mono-functionalized | 88 | >20:1 | 96 |

| 4 | Methyl 2-diazo-2-phenylacetate | Di-functionalized | 75 | >20:1 | >99 |

| 5 | Methyl 2-diazo-2-(4-bromophenyl)acetate | Di-functionalized | 78 | >20:1 | >99 |

| 6 | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Di-functionalized | 72 | >20:1 | >99 |

Table 1: Rhodium-catalyzed allylic C-H functionalization of this compound. Reactions were typically carried out with a chiral rhodium catalyst.

Experimental Protocol: Synthesis of a C₂-Symmetric COD Derivative

This protocol describes a general procedure for the rhodium-catalyzed difunctionalization of this compound with a diazoacetate.

Materials:

-

Chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)

-

This compound (COD)

-

Aryl diazoacetate (e.g., methyl 2-diazo-2-phenylacetate)

-

Anhydrous dichloromethane (DCM)

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium catalyst (1 mol%).

-

Add anhydrous DCM (to achieve a suitable concentration) and this compound (1.0 equivalent).

-

In a separate syringe, dissolve the aryl diazoacetate (2.2 equivalents) in anhydrous DCM.

-

Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4 hours at room temperature.

-

After the addition is complete, continue to stir the reaction for an additional 12 hours.

-

Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the C₂-symmetric difunctionalized COD derivative.

Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed C-H functionalization involves the formation of a rhodium carbene intermediate, followed by C-H insertion and catalyst regeneration.

Caption: Rhodium-Catalyzed C-H Functionalization Cycle.

Selective Hydrogenation with Iridium Clusters

The selective hydrogenation of one double bond in a diene is a challenging transformation due to the often-similar reactivity of the two olefinic moieties. Iridium cluster complexes have emerged as highly effective catalysts for the selective hydrogenation of this compound to cyclooctene (COE), suppressing the over-hydrogenation to cyclooctane (COA).[5] This selectivity is crucial for the production of COE, a valuable monomer in polymer synthesis.

Quantitative Data Summary

Iridium tetracarbonyl clusters exhibit remarkable selectivity in the hydrogenation of 1,5-COD. The product distribution can be tuned by the choice of catalyst and reaction conditions.

| Catalyst | Substrate | Conversion (%) | Selectivity to COE (%) | Selectivity to Isomers (%) | Selectivity to COA (%) |

| [Ir₄(CO)₁₂] | 1,5-COD | >99 | 85 | 14 (1,3- & 1,4-COD) | <1 |

| [Ir₄(CO)₁₁PPh₂H] | 1,5-COD | >99 | 82 | 17 (1,3- & 1,4-COD) | <1 |

| [IrClCO(PPh₃)₂] | 1,5-COD | >99 | 10 | 5 | 85 |

Table 2: Selective hydrogenation of this compound with iridium catalysts. Reactions were performed under H₂ pressure in a suitable solvent.

Experimental Protocol: Selective Hydrogenation of 1,5-COD

This protocol provides a general procedure for the selective hydrogenation of this compound using an iridium cluster catalyst.

Materials:

-

Iridium cluster catalyst (e.g., [Ir₄(CO)₁₂])

-

This compound (COD)

-

Anhydrous toluene

-

High-pressure autoclave equipped with a magnetic stirrer

Procedure:

-

In a glovebox, charge the autoclave with the iridium cluster catalyst and anhydrous toluene.

-

Add this compound to the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography.

-

After the desired conversion is reached, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The product mixture can be analyzed directly or purified by distillation.

Proposed "Anchor-Type" Interaction

The high selectivity of the iridium clusters is attributed to an "anchor-type" interaction where one double bond of the COD molecule coordinates to the iridium cluster, facilitating the activation and subsequent hydrogenation of the second double bond.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of [Ir(this compound)(μ-H)]4: a tetrametallic Ir4H4-core, coordinatively unsaturated cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of [Ir(this compound)(mu-H)](4): A Tetrametallic Ir4H4-Core, Coordinatively Unsaturated Cluster [open.metu.edu.tr]

- 5. Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 1,5-Cyclooctadiene: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

1,5-Cyclooctadiene (COD), a cyclic diene, is a cornerstone building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural and electronic properties, characterized by two reactive cis-double bonds held in a conformationally pre-organized ring system, make it an invaluable precursor for a wide array of chemical transformations. This technical guide provides an in-depth overview of the utility of 1,5-COD in organic synthesis, with a focus on its application in catalysis, functional group transformations, and polymer chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

This compound as a Privileged Ligand in Transition Metal Catalysis

The ability of 1,5-COD to act as a bidentate ligand, coordinating to transition metals through both of its double bonds, has led to the development of a vast number of stable and highly active catalyst precursors.[1][2] These metal-COD complexes are often air-stable solids that serve as convenient sources of catalytically active, low-valent metal centers. The COD ligand can be readily displaced by other ligands or substrates, initiating the catalytic cycle.[1][2]

Rhodium and Iridium Complexes in Catalysis

Rhodium and Iridium-COD complexes are particularly prominent in homogeneous catalysis.[1] Chloro(this compound)rhodium(I) dimer, [Rh(COD)Cl]₂, and chloro(this compound)iridium(I) dimer, [Ir(COD)Cl]₂, are widely used as precatalysts for a variety of transformations, including asymmetric hydrogenation and C-H bond activation.[1]

Asymmetric Hydrogenation: Rhodium-COD complexes, in the presence of chiral phosphine ligands, are highly effective for the enantioselective hydrogenation of prochiral olefins, a critical process in the synthesis of chiral pharmaceuticals.[1]

Aromatic C-H Borylation: Iridium-COD complexes catalyze the borylation of aromatic C-H bonds, providing a direct route to valuable arylboronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1]

Key Transformations of the this compound Scaffold

The double bonds of 1,5-COD are susceptible to a range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of various cyclic and bicyclic systems.

Hydroboration: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)

The cyclic hydroboration of this compound with borane provides a simple and convenient route to 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective and sterically hindered hydroborating agent.[3][4][5] 9-BBN exhibits exceptional regioselectivity in the hydroboration of alkenes, favoring the anti-Markovnikov product.[3]

The reaction proceeds through the formation of a mixture of two isomeric bicyclic boron compounds: 9-borabicyclo[3.3.1]nonane and its [4.2.1] isomer.[6]

Epoxidation

The epoxidation of this compound can be controlled to yield either the monoepoxide or the diepoxide.[7][8] The monoepoxide, 9-oxabicyclo[6.1.0]non-4-ene, is a valuable intermediate for further functionalization. The reaction can be carried out using various oxidizing agents, including sodium perborate in acetic acid, which has been shown to be an effective and mild method.[7][8]

Allylic Bromination

The allylic bromination of this compound using N-bromosuccinimide (NBS) provides a route to brominated cyclooctadiene derivatives, which can serve as precursors for the synthesis of other functionalized eight-membered rings.[9] The reaction typically yields a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.[9]

Wacker Oxidation

The Wacker-Tsuji oxidation of this compound, a palladium-catalyzed process, can be used to introduce a ketone functionality.[10][11][12] This reaction typically converts a terminal alkene to a methyl ketone, but its application to internal alkenes like 1,5-COD can lead to the formation of cyclooctenone.

Ring-Opening Metathesis Polymerization (ROMP)

This compound is a widely used monomer in ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functionalized polyolefins.[13][14][15][16] The polymerization is driven by the release of ring strain. Using catalysts like the Grubbs' second-generation ruthenium alkylidene catalyst, polymers with controlled molecular weights and architectures can be prepared.[13][17]

Quantitative Data Summary

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Hydroboration-Oxidation | This compound | 1. 9-BBN dimer, THF; 2. NaOH, H₂O₂ | cis-1,5-Cyclooctanediol | 88.4 | [18] |

| Allylic Bromination | This compound | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄ | Mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene | 60-65 | [9] |

| Epoxidation | This compound | Sodium Perborate, Acetic Acid | 9-Oxabicyclo[6.1.0]non-4-ene | Good yields | [7] |

| Transannular Cyclization | cis,cis-1,5-Cyclooctadiene | Iodosobenzene diacetate, Acetic Acid | 2,6-Diacetoxybicyclo[3.3.0]octane | - | [19] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Chloro(this compound)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of a common rhodium precatalyst.[1]

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

-

This compound (COD)

-

Ethanol

-

Water

-

Sodium carbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of this compound, ethanol, and water.

-

Add sodium carbonate to the mixture.

-

Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The progress of the reaction is indicated by a color change.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product, a yellow-orange solid, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

This protocol provides a general method for the C-H borylation of an aromatic substrate using an iridium-COD precatalyst.[1]

Materials:

-

[Ir(COD)OMe]₂ or [Ir(COD)Cl]₂

-

Bipyridine or phenanthroline ligand

-

Pinacolborane (B₂pin₂) or other diboron reagent

-

Arene substrate

-

Anhydrous, degassed solvent (e.g., THF, hexane)

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the iridium precatalyst and the ligand.

-

Add the diboron reagent and the arene substrate.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Protocol 3: Synthesis of cis,cis-1,5-Cyclooctadiene Diepoxide

Materials:

-

cis,cis-1,5-Cyclooctadiene

-

Peracetic acid

Procedure: Details for this specific procedure can be found in the cited literature.[20]

Protocol 4: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol describes a general procedure for the ROMP of 1,5-COD.[17]

Materials:

-

Grubbs' second-generation catalyst

-

This compound (COD)

-

cis-1,4-Diacetoxy-2-butene (Chain Transfer Agent - CTA)

-

Anhydrous, degassed chloroform (CHCl₃)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add a portion of CHCl₃.

-

Add the chain transfer agent using a gastight syringe.

-

Add a solution of Grubbs' second-generation catalyst in CHCl₃ using a gastight syringe.

-

Immerse the mixture in an oil bath at 40 °C with rapid stirring.

-

Add this compound to the reaction mixture.

-

Allow the polymerization to proceed for the desired time.

-

The polymerization can be quenched by adding a small amount of ethyl vinyl ether.

-

The polymer can be precipitated by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and dry under vacuum.

Visualizations

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Caption: Experimental workflow for hydroboration-oxidation of 1,5-COD.

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Brown Hydroboration [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 13. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 14. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. experts.umn.edu [experts.umn.edu]

- 16. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1,5-cyclooctanediol synthesis - chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Conformational Landscape of Metal-Cyclooctadiene Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational dynamics of metal-cyclooctadiene (COD) complexes are a cornerstone of organometallic chemistry, influencing their reactivity, catalytic activity, and potential applications in fields ranging from organic synthesis to materials science and drug development. Understanding the three-dimensional architecture and the energetic landscape of these molecules is paramount for designing novel catalysts and therapeutic agents. This technical guide provides a comprehensive overview of the conformational analysis of metal-COD complexes, detailing key experimental protocols, presenting quantitative structural data, and illustrating the analytical workflows involved.

Introduction to Conformational Analysis of Metal-COD Complexes

The cyclooctadiene ligand, typically coordinating in a η⁴-fashion, can adopt several conformations, with the "boat" and "twist-boat" forms being the most prevalent. The coordination to a metal center significantly influences the conformational preference and the energy barriers to interconversion. The nature of the metal, its oxidation state, and the ancillary ligands all play a crucial role in dictating the overall geometry of the complex. The interplay of these factors results in a rich conformational landscape that can be explored through a combination of experimental and computational techniques.

Experimental Methodologies for Conformational Elucidation

The characterization of metal-COD complexes and the study of their conformational properties rely on a suite of sophisticated analytical techniques. The two primary experimental pillars are X-ray crystallography for solid-state structure determination and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis.[1][2]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and the overall coordination geometry.[1][2][3] This technique is invaluable for establishing the ground-state conformation of metal-COD complexes in the crystalline phase.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the metal-COD complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3] This process yields the final atomic coordinates, from which detailed geometric parameters can be extracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.[1][2] For metal-COD complexes, ¹H and ¹³C NMR are routinely used to characterize the ligand environment. Dynamic NMR (DNMR) spectroscopy is particularly crucial for studying conformational exchange processes that occur on the NMR timescale.[4][5]

Experimental Protocol for Dynamic NMR (DNMR) Studies:

-

Sample Preparation: A solution of the metal-COD complex is prepared in a suitable deuterated solvent.

-

Variable-Temperature NMR: A series of NMR spectra are recorded over a wide temperature range. At high temperatures, if the conformational interconversion is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the NMR signals (coalescence). At sufficiently low temperatures, the exchange becomes slow, and separate signals for each conformer may be observed.[4]

-

Line Shape Analysis: The rate constants for the conformational exchange at different temperatures can be determined by computer-based line shape analysis of the variable-temperature NMR spectra.

-

Activation Parameter Calculation: From the temperature dependence of the rate constants, the activation parameters for the conformational interconversion (ΔG‡, ΔH‡, and ΔS‡) can be calculated using the Eyring equation.

Computational Modeling

In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT), are instrumental in conformational analysis.[6][7][8] DFT calculations can be used to:

-

Optimize the geometries of different possible conformers.

-

Calculate the relative energies of these conformers to determine the most stable forms.

-

Compute the energy barriers for conformational interconversion, which can be compared with experimental data from DNMR.

-

Predict NMR chemical shifts to aid in the assignment of experimental spectra.[9]